N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
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Overview
Description
The compound “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide” is a derivative of benzimidazole . Benzimidazole derivatives have been broadly examined for their anticancer potential .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various methods. One such method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
Benzimidazole derivatives have been used in the design of antimicrobials and anticancer drugs . They have shown significant antimicrobial activity with MIC in the range of 0.007 and 0.061 µM/ml .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be characterized by various techniques such as IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD .Scientific Research Applications
Synthesis of Other Compounds
This compound has been used in the synthesis of other complex compounds. For instance, it has been used in the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . This method is general, inexpensive, and versatile .
Anticancer Research
The compound has shown potential in anticancer research. A study designed a therapeutic active Pd(II) complex with a similar compound and found it to have excellent antiproliferative potency . The Pd(II) complex exhibited excellent antiproliferative potency with a significant IC50 value of ∼10 μm against the EAC cell line . The compound also showed potential as a potent anticancer drug in the future .
Antibacterial Agents
Compounds similar to this have been synthesized and evaluated as potential antibacterial agents . These compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains .
Inhibitors of Carbonic Anhydrase
The compound has been associated with the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in maintaining pH balance in the body .
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The compound has been associated with the synthesis of NSAIDs . NSAIDs are widely used for the treatment of various types of arthritis and musculoskeletal disorders .
Antifungal and Antiprotozoal Activities
Compounds similar to this have been investigated for their antifungal and antiprotozoal activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c23-15-9-11-16(12-10-15)30(28,29)14-13-21(27)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)26-22/h1-12H,13-14H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZOQCRHFJEEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide |
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